molecular formula C8H11NO2 B3241965 (2-Ethoxypyridin-3-yl)methanol CAS No. 149489-08-7

(2-Ethoxypyridin-3-yl)methanol

Cat. No.: B3241965
CAS No.: 149489-08-7
M. Wt: 153.18 g/mol
InChI Key: FPUHJGFEXCYBJG-UHFFFAOYSA-N
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Description

(2-Ethoxypyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the second carbon of the pyridine ring and a hydroxymethyl group (-CH2OH) attached to the third carbon. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-3-yl)methanol typically involves the reaction of 2-ethoxypyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to (2-ethoxypyridin-3-yl)methane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: (2-Ethoxypyridin-3-yl)carboxylic acid.

    Reduction: (2-Ethoxypyridin-3-yl)methane.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

(2-Ethoxypyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-3-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxymethyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

    (2-Methoxypyridin-3-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxypyridin-3-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.

Uniqueness: (2-Ethoxypyridin-3-yl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUHJGFEXCYBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310797
Record name 2-Ethoxy-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149489-08-7
Record name 2-Ethoxy-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149489-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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